2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-
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Overview
Description
2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its ability to inhibit epidermal growth factor receptor (EGFR) activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- typically involves the annulation of cyclopentane and azetidine rings. The process begins with readily available starting materials and employs conventional chemical transformations. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
the synthesis in a laboratory setting involves standard organic synthesis techniques, including purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the azido group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities.
Biological Studies: The compound’s ability to inhibit EGFR makes it a valuable tool in cancer research, particularly in studying the mechanisms of cancer cell proliferation and survival.
Chemical Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, contributing to the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- primarily involves the inhibition of epidermal growth factor receptor (EGFR) activities. The compound binds to the EGFR, preventing the receptor from activating its downstream signaling pathways, which are crucial for cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound shares the spirocyclic structure but lacks the azido and phenylmethyl groups.
2-Oxa-7-azaspiro[3.4]octane: Another similar compound with slight variations in the ring structure.
Uniqueness
2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- is unique due to its specific functional groups, which confer distinct biological activities, particularly its ability to inhibit EGFR. This makes it a valuable compound in medicinal chemistry and cancer research .
Properties
IUPAC Name |
5-azido-7-benzyl-2-oxa-7-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-16-15-12-7-17(8-13(12)9-18-10-13)6-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKQZWPXAFIPMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CN1CC3=CC=CC=C3)COC2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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